2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride
Overview
Description
2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with a unique structure that includes a thiane ring, an aminomethyl group, and a sulfone group. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of thiane-1,1-dione with formaldehyde and ammonia. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pH, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiane derivatives with different oxidation states.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and sulfoxides.
Reduction: Thiane derivatives with lower oxidation states.
Substitution: Various aminomethyl-substituted thiane derivatives.
Scientific Research Applications
2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with biological molecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, potentially inhibiting their function. The sulfone group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-1lambda6-thiane-1,1-dione: Lacks the hydrochloride salt, making it less soluble in water.
2-(Aminomethyl)-1lambda6-thiane-1,1-dioxide: Similar structure but with different oxidation state.
2-(Aminomethyl)-1lambda6-thiane-1,1-sulfone: Another derivative with a different functional group.
Uniqueness
2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride is unique due to its combination of an aminomethyl group and a sulfone group, which provides distinct reactivity and solubility properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1,1-dioxothian-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c7-5-6-3-1-2-4-10(6,8)9;/h6H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBCYHLKKWKUES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-48-1 | |
Record name | 2-(aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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